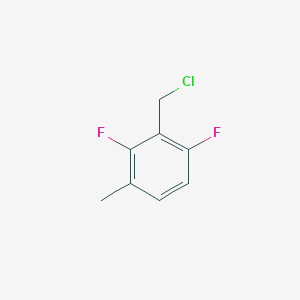

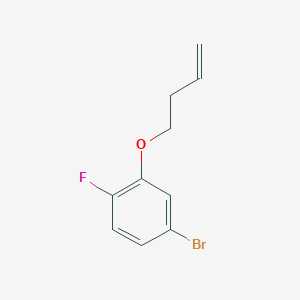

2-(Chloromethyl)-1,3-difluoro-4-methylbenzene

Overview

Description

Chloromethyl compounds are a class of organic compounds with a general structure R-O-(CH2)n-Cl, characterized as an ether connected to a chloromethyl group via an alkane chain . They are used as alkylating agents and industrial solvents .

Synthesis Analysis

The synthesis of chloromethyl compounds can be achieved through various methods. For instance, chloromethane can be produced commercially by treating methanol with hydrochloric acid or hydrogen chloride . Another method involves the epoxidation of allyl chloride .Molecular Structure Analysis

The molecular structure of chloromethyl compounds is characterized by an ether connected to a chloromethyl group via an alkane chain . The exact structure would depend on the specific compound .Chemical Reactions Analysis

Ethers, including chloromethyl ethers, can undergo cleavage by strong acids such as HBr or HI, resulting in an alcohol and an alkyl halide product . The reaction mechanism can be either S_N1 or S_N2, depending on the type of substituents attached to the ether .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various analyses such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and viscosity .Scientific Research Applications

Electrophilic Fluorination and Organic Functionalization

Selectfluor F-TEDA-BF4 (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetra-fluoroborate)) is renowned for its role in electrophilic fluorination. It's a versatile mediator or catalyst for various functionalizations of organic compounds, including iodination, bromination, chlorination, nitration, and thiocyanation. Its utility extends to the benzylic functionalization of hexamethylbenzene and the synthesis of para-quinols or para-quinol ethers. It's also instrumental in allylstannation of aldehydes and imines, cleavage of certain protective groups, and catalysis of the regioselective ring opening of epoxides or [4+2] cycloaddition reactions (Stavber & Zupan, 2005).

Vicarious Electrophilic Fluorodemethylation

The compound has been used for vicarious electrophilic fluorodemethylation of certain methoxybenzenes and toluenes. This process involves mild conditions and yields products like 2-fluoro-1,3,5-trimethoxybenzene and various cyclohexadienones (Banks et al., 1999).

Greener Fluorine Organic Chemistry

The compound is used in greener fluorine organic chemistry for the selective and efficient fluorination of organic 1,3-dicarbonyl compounds. It can be used in aqueous medium or under solvent-free reaction conditions, leading to the formation of fluorinated derivatives. The reactivity of the starting material is dependent on factors like enolizability, hydrophobic interactions, and the aggregate state at the reaction temperature (Stavber & Stavber, 2010).

Charge-Transfer Complex Stability

The compound has been studied in the context of charge-transfer complex stability. Research on fluoranil and 1,4-dicyano-2,3,5,6-tetrafluorobenzene has shown the impact of 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene on the stability of these complexes and their association constants (Brown et al., 1967).

Safety And Hazards

properties

IUPAC Name |

2-(chloromethyl)-1,3-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVSJQJFXIAHHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735554 | |

| Record name | 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Chloromethyl)-1,3-difluoro-4-methylbenzene | |

CAS RN |

647037-11-4 | |

| Record name | 2-(Chloromethyl)-1,3-difluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine](/img/structure/B1444625.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexan-2-one](/img/structure/B1444641.png)